molecular formula C9H6N2S2 B2794046 2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile CAS No. 351443-25-9

2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile

Cat. No.: B2794046
CAS No.: 351443-25-9
M. Wt: 206.28
InChI Key: AQWPRUDIOFZNDF-UHFFFAOYSA-N
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Description

2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile is a heterocyclic organic compound that features both a thiophene and a thiazole ring. These rings are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-ylthiazolidine derivatives.

    Substitution: Halogenated thiophene and thiazole derivatives.

Scientific Research Applications

2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential metabolic pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile
  • 4-(Thiophen-2-yl)phenylamine
  • 2-Phenylthiazol-4-ethylamine

Uniqueness

2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile is unique due to its dual aromatic rings, which confer both stability and reactivity. This duality allows it to participate in a broader range of chemical reactions compared to similar compounds with only one aromatic ring. Additionally, its specific substitution pattern enhances its biological activity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2/c10-4-3-9-11-7(6-13-9)8-2-1-5-12-8/h1-2,5-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWPRUDIOFZNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-bromo-1-(thiophen-2-yl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (0.25 g, yield 49%): 1H NMR (400 MHz, CDCl3) δ 7.47 (d, J=3.4 Hz, 1H), 7.36 (s, 1H), 7.33 (d, J=5.1 Hz, 1H), 7.09 (t, J=4.2 Hz, 1H), 4.17 (s, 2H). MS (ESI) m/z: Calculated for C9H6N2S2: 206.00. found: 207.0 (M+H)+.
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